8-ETHOXY-1,3-DIMETHYL-2-(4-METHYLPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE
Description
Properties
IUPAC Name |
4-ethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-5-23-18-8-6-7-17(22)19-14(3)21(15(4)20(18)19)16-11-9-13(2)10-12-16/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOAJCJLRGBPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(N(C(=C12)C)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355244 | |
| Record name | ZINC00297698 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-36-8 | |
| Record name | ZINC00297698 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-ETHOXY-1,3-DIMETHYL-2-(4-METHYLPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
8-ETHOXY-1,3-DIMETHYL-2-(4-METHYLPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
8-ETHOXY-1,3-DIMETHYL-2-(4-METHYLPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-ETHOXY-1,3-DIMETHYL-2-(4-METHYLPHENYL)-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Implications for Research and Development
The structural variations highlighted above underscore the importance of substituent design in tuning physicochemical and biological properties. For instance:
- The thiazole analog (TOSLab) could serve as a lead compound in drug discovery due to its heterocyclic motif.
- The hydroxy-bearing pyrrol-2-one () may find applications in hydrophilic formulations.
Biological Activity
8-Ethoxy-1,3-dimethyl-2-(4-methylphenyl)-2H,4H-cyclohepta[C]pyrrol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 325.42 g/mol. The structure features a cycloheptapyrrole core, which is known for its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.42 g/mol |
| InChI Key | PTQJXFLYSQXYEP-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of cyclohepta[c]pyrrole can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation.
A notable study demonstrated that a related compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis via caspase activation . This suggests that this compound may possess similar mechanisms worth investigating.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. A study reported that cyclohepta[c]pyrrole derivatives exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Neuroprotective Effects
Preliminary research indicates possible neuroprotective effects of cyclohepta[c]pyrrole derivatives in models of neurodegeneration. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Study 1: Anticancer Efficacy
In vitro studies on breast cancer cell lines treated with this compound revealed a dose-dependent decrease in cell viability. The compound was found to significantly reduce the expression of anti-apoptotic proteins while increasing pro-apoptotic markers, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
A series of tests conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL. The results highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in addressing antibiotic resistance issues.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | BF₃·Et₂O, DCM, 0°C → RT | 65–75 | |
| Ethoxy Introduction | NaH, Ethyl bromide, THF, reflux | 80–85 | |
| Methylphenyl Addition | AlCl₃, Toluene, 80°C | 70–78 |
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural elucidation and purity assessment:
- X-ray Crystallography : Resolves the cyclopenta[c]pyrrol-4-one core and substituent orientations. For example, monoclinic crystal systems (space group P2₁/c) are commonly reported for related structures .
- NMR Spectroscopy :
- FTIR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C-O (1200–1300 cm⁻¹) confirm functional groups .
Advanced: How can Density Functional Theory (DFT) studies enhance understanding of this compound’s electronic properties?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:
- Electron Distribution : HOMO-LUMO gaps (~4.5 eV in similar pyrrolones) correlate with reactivity and charge transfer .
- Reactivity Sites : Fukui indices identify nucleophilic/electrophilic regions, guiding substitution reactions .
- Nonlinear Optical (NLO) Properties : Hyperpolarizability values (e.g., β₀ = 1.2 × 10⁻³⁰ esu) suggest potential in material science .
Q. Table 2: DFT-Derived Parameters (Example)
| Parameter | Value (Calculated) | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.3 eV | |
| Dipole Moment | 5.2 Debye | |
| Hyperpolarizability | 1.5 × 10⁻³⁰ esu |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC tests) and cell lines (e.g., HepG2 for cytotoxicity) .
- Structural Analogues : Compare with derivatives (e.g., 3-hydroxy vs. ethoxy substitutions) to isolate substituent effects .
- Solubility Factors : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability .
Advanced: What mechanistic insights govern the compound’s reactivity in substitution reactions?
Methodological Answer:
The ethoxy and methylphenyl groups influence reactivity via:
- Steric Effects : Methyl groups at C1 and C3 hinder nucleophilic attack at the pyrrolone core.
- Electronic Effects : The ethoxy group’s electron-donating nature activates the 4-position for electrophilic substitution .
- Catalytic Modulation : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables aryl functionalization under mild conditions (50°C, 12 h) .
Advanced: How can substituent effects on photophysical properties be systematically analyzed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
